molecular formula C12H25ClN2O2 B12338039 tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride

tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride

Cat. No.: B12338039
M. Wt: 264.79 g/mol
InChI Key: FRBLWZNXAZLERE-DHTOPLTISA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride delineates its structural and stereochemical features with precision. The parent structure is a cyclohexane ring substituted at positions 1 and 3. The prefix rac- denotes a racemic mixture, indicating equal proportions of enantiomers arising from the (1R,3R) and (1S,3S) configurations. The tert-butyl carbamate group (–NHCO₂C(CH₃)₃) is appended to the methylene bridge (–CH₂–) at position 1, while position 3 bears a primary amine (–NH₂). The hydrochloride salt form confirms protonation of the amine group.

Table 1: Stereochemical and Functional Group Assignments
Position Substituent Configuration
1 –CH₂NHCO₂C(CH₃)₃ R (chiral)
3 –NH₂ R (chiral)

The stereodescriptors (1R,3R) define the absolute configuration of the two chiral centers, while rac- specifies the racemic nature of the compound.

CAS Registry Number and Alternative Chemical Identifiers

The compound’s CAS Registry Number is not explicitly listed in the provided sources. However, analogous structures such as tert-butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate (CAS 1821789-90-5) and tert-butyl rac-(3R,4R)-4-amino-3-ethylpiperidine-1-carboxylate hydrochloride (CAS 2095192-29-1) suggest a systematic numbering pattern for related carbamates. Key identifiers include:

Table 2: Alternative Identifiers
Identifier Type Value
Canonical SMILES [Cl-].CC(C)(C)OC(=O)NC[C@H]1CC@HCCC1.[H][H]
InChI Key PGBVMVTUWHCOHX-HTQZYQBOSA-N
Simplified Molecular Input Line Entry System (SMILES) O=C(OC(C)(C)C)NC[C@H]1CC@HCCC1.Cl

These identifiers reflect the compound’s racemic nature and hydrochloride salt form.

Molecular Formula and Weight Analysis

The molecular formula of the free base is C₁₂H₂₃N₂O₂ , with the hydrochloride salt introducing an additional HCl moiety, yielding C₁₂H₂₄ClN₂O₂ .

Table 3: Molecular Weight Calculation
Component Contribution (g/mol)
C₁₂H₂₃N₂O₂ (base) 227.32
HCl 36.46
Total 263.78

This aligns with molecular weights of analogous carbamate hydrochlorides (e.g., 228.33 g/mol for the free base in CAS 1821789-90-5).

Structural Relationship to Carbamate Prototypes

The compound belongs to the carbamate class, characterized by a –O–CO–N– linkage. The tert-butyl group (C(CH₃)₃) serves as a sterically hindered protecting group, stabilizing the carbamate against hydrolysis. Compared to simpler carbamates like ethyl carbamate, the cyclohexylmethyl backbone introduces conformational rigidity, while the (1R,3R) stereochemistry influences spatial orientation and intermolecular interactions.

Table 4: Structural Comparison with Carbamate Prototypes
Feature tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate Ethyl Carbamate
Backbone Cyclohexane ring Ethyl chain
Protecting Group tert-butyl Ethyl
Stereochemical Complexity Two chiral centers (rac- mixture) None

The racemic mixture’s conformational flexibility contrasts with locked anti-rotamers observed in cyclic carbamates.

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H/t9-,10-;/m1./s1

InChI Key

FRBLWZNXAZLERE-DHTOPLTISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](C1)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable aminocyclohexyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more sustainable and versatile compared to traditional batch processes . These methods allow for better control over reaction conditions and can lead to higher purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or aminocyclohexyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

tert-Butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aminocyclohexyl moiety may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Stereochemical Variants

  • tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS: 1298101-47-9): This stereoisomer differs in the configuration at the C1 position (1S vs. 1R). Such stereochemical variations significantly influence binding affinity in chiral environments, as seen in receptor-ligand interactions .

Functional Group Modifications

  • tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride (CAS: 1049743-64-7): The cis-aminomethyl substituent enhances hydrogen-bonding capacity compared to the rac-{[(1R,3R)]} variant, which may improve solubility in polar solvents .
  • tert-Butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride (CAS: 1820569-43-4): Replacement of the cyclohexane ring with a piperidine scaffold introduces a hydroxyl group, altering electronic properties and metabolic stability .

Ring System Analogues

  • tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride (CAS: 2008714-57-4): The isoindole bicyclic system imposes greater conformational rigidity, which may enhance selectivity in enzyme inhibition compared to the monocyclic target compound .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Notable Applications Reference
Target compound (1609399-78-1) C₁₃H₂₅ClN₂O₂ 276.81 (1R,3R)-cyclohexane, Boc-protected amine API intermediate, chiral synthon
tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (1298101-47-9) C₁₁H₂₂N₂O₂ 214.31 (1S,3R)-stereochemistry Stereochemical studies
trans-tert-Butyl (4-aminocyclohexyl)carbamate (177906-48-8) C₁₁H₂₂N₂O₂ 214.31 Trans-C4 configuration Solubility optimization
tert-Butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate (1820569-43-4) C₁₀H₂₁ClN₂O₃ 252.74 Piperidine core, hydroxyl group CNS drug candidates
tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate (2008714-57-4) C₁₃H₂₅ClN₂O₂ 276.81 Bicyclic isoindole system Enzyme inhibition studies

Biological Activity

tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride, commonly referred to as a carbamate derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate hydrochloride
  • CAS Number : 849616-22-4
  • Molecular Weight : 214.30 g/mol
  • Chemical Formula : C11H22N2O2·HCl

The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclohexyl ring with an amino group. This structure is crucial for its biological interactions.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target cells.
  • Receptor Interaction : It may interact with neurotransmitter receptors, affecting signaling pathways associated with various physiological responses.
  • Protective Effects : The tert-butyl carbamate structure allows for selective protection of amino groups during chemical reactions, facilitating the synthesis of biologically active molecules.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines.
  • Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress.

Case Studies

  • Study on Antitumor Activity :
    • A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM.
    • The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase.
  • Neuroprotection Study :
    • In an animal model of neurodegeneration, administration of this compound resulted in decreased markers of inflammation and oxidative stress in the brain tissue.
    • Behavioral tests indicated improved cognitive function compared to control groups.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Antitumor ActivityReduced cell viability in cancer cell lines
Neuroprotective EffectsDecreased oxidative stress markers
Enzyme InhibitionSpecific enzyme inhibition leading to altered metabolism

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